molecular formula C8H5FIN B2404493 6-Fluoro-2-iodo-1H-indole CAS No. 1388031-58-0

6-Fluoro-2-iodo-1H-indole

Cat. No. B2404493
M. Wt: 261.038
InChI Key: FHTXSZAHHDWLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-iodo-1H-indole is a compound with the CAS Number: 1388031-58-0 . It has a molecular weight of 261.04 and is a powder in physical form . The IUPAC name for this compound is 6-fluoro-2-iodo-1H-indole .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Fluoro-2-iodo-1H-indole, often involves electrophilic substitution reactions . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .


Molecular Structure Analysis

The InChI code for 6-Fluoro-2-iodo-1H-indole is 1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Indole derivatives, including 6-Fluoro-2-iodo-1H-indole, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Scientific Research Applications

Synthesis in Drug Development

6-Fluoro-2-iodo-1H-indole and its derivatives are integral in the synthesis of various pharmacologically active compounds. For example, it's used in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010). Similarly, it plays a role in the development of HIV-1 attachment inhibitors, where modifications of the indole derivative can significantly enhance potency and bioavailability (Wang et al., 2003).

Chemical and Spectroscopy Studies

In chemical research, 6-Fluoro-2-iodo-1H-indole is studied for its interaction with other elements and compounds. For instance, research on fluorinated aromatic compounds, including 6-F-indole, focuses on understanding their 13C–19F and 1H–19F coupling constants, which is crucial for chemical shift correlation spectroscopy (Guo & Wong, 1986).

Antimicrobial and Antifungal Applications

Indoles, including 6-fluoro-2-iodo derivatives, have been explored for their potential in antimicrobial and antifungal applications. For example, 2-arylindoles have shown considerable fungicidal activities, with certain derivatives demonstrating inhibition rates of over 90% against various fungi (Huo et al., 2022). This suggests a potential for using these compounds in developing new fungicides.

Biological Activity and Pharmaceutical Properties

Fluorinated indole derivatives, such as 6-fluoro-2-iodo-1H-indole, are evaluated for their biological activities, which can lead to novel pharmaceutical applications. For instance, 6-fluoro-7-substituted indole derivatives have been synthesized for potential use in medicinal chemistry, indicating the versatility of these compounds in drug development (McKittrick et al., 1990).

Antibiofilm and Antivirulence Properties

6-Fluoro-2-iodo-1H-indole derivatives have been investigated for their antibiofilm and antivirulence properties. These compounds can interfere with quorum sensing and suppress biofilm formation and virulence factor production in bacterial pathogens like Serratia marcescens, showcasing their potential in combating bacterial infections and resistance (Sethupathy et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives, including 6-Fluoro-2-iodo-1H-indole, have attracted increasing attention in recent years due to their wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on 6-Fluoro-2-iodo-1H-indole could involve further exploration of its biological activities and potential applications in medicine.

properties

IUPAC Name

6-fluoro-2-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXSZAHHDWLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-iodo-1H-indole

CAS RN

1388031-58-0
Record name 6-fluoro-2-iodo-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.